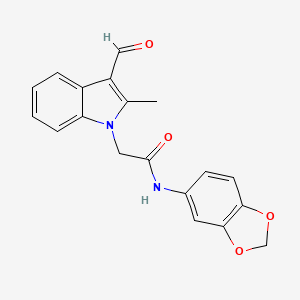

N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide

Description

N-(1,3-Benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked via an acetamide bridge to a substituted indole scaffold. The indole core is functionalized with a formyl group at the 3-position and a methyl group at the 2-position.

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methylindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c1-12-15(10-22)14-4-2-3-5-16(14)21(12)9-19(23)20-13-6-7-17-18(8-13)25-11-24-17/h2-8,10H,9,11H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIGDNILPSBCTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)NC3=CC4=C(C=C3)OCO4)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Indole Synthesis: The indole ring can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

Coupling Reactions: The benzodioxole and indole moieties can be coupled using acylation reactions, often involving reagents like acetic anhydride or acetyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the formyl group, converting it to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the benzodioxole ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating intrinsic pathways, which has been documented in several preclinical studies .

Case Study: Cytotoxicity Against Breast Cancer Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide led to a significant reduction in cell viability and increased markers of apoptosis compared to control groups .

Enzymatic Inhibition

The compound also shows promise as an enzyme inhibitor, particularly in the context of metabolic enzymes involved in cancer progression and drug metabolism:

- Target Enzymes : Research suggests that it may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory pathways associated with cancer .

Case Study: Inhibition of Cyclooxygenase

In vitro assays demonstrated that N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide effectively inhibited COX activity, leading to decreased prostaglandin synthesis. This inhibition is crucial for reducing inflammation and tumor growth in certain cancer types .

Antimicrobial Activity

Beyond anticancer applications, this compound has been evaluated for its antimicrobial properties:

- Pathogens Tested : The compound exhibited activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

In a series of experiments, N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide was tested against clinical isolates of resistant bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Pharmacological Insights

The pharmacological profile of N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide indicates its versatility:

| Activity | Potential Use | Evidence Level |

|---|---|---|

| Anticancer | Treatment for breast cancer | High |

| Enzymatic inhibition | Anti-inflammatory applications | Moderate |

| Antimicrobial | New antibiotic development | Moderate |

Mechanism of Action

The mechanism of action for compounds like N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide often involves interaction with specific molecular targets such as enzymes or receptors. The benzodioxole and indole moieties can interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The target compound shares a benzodioxol-acetamide-indole backbone with multiple analogs, but its unique 3-formyl-2-methyl-indole substituent distinguishes it. Key structural comparisons include:

- Benzodioxole Role : The benzodioxole moiety is associated with metabolic stability and enhanced lipophilicity, as seen in IDO1 inhibitors (e.g., Compound 28) and COX-2-targeted derivatives (e.g., Compound 1) .

Physicochemical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs with similar benzodioxol-acetamide structures (e.g., 10j: 192–194°C; 10k: 175–176°C) suggest moderate thermal stability .

- Solubility: The formyl group may reduce solubility compared to nonpolar substituents (e.g., methyl or chloro) due to increased polarity, as seen in COX-2 inhibitors where polar substituents improved microsomal stability .

Key Research Findings and Implications

Structural Optimization : Substituents on the indole ring (e.g., formyl vs. chlorobenzoyl) critically influence target selectivity. The formyl group may confer unique binding interactions but requires evaluation for metabolic soft spots .

Benzodioxole Advantages : This moiety enhances stability and bioavailability, as evidenced by its prevalence in clinical candidates (e.g., IDO1 inhibitors) .

Therapeutic Potential: While direct data are lacking, the compound’s structural kinship to Bcl-2/Mcl-1 and COX-2 inhibitors positions it as a candidate for preclinical testing in cancer or inflammation .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a complex structure that includes a benzodioxole moiety and an indole derivative. The structural formula can be represented as follows:

Antioxidant Properties

Research indicates that compounds with a benzodioxole structure often exhibit significant antioxidant activity. The presence of the indole ring may enhance this property through synergistic effects, potentially reducing oxidative stress in biological systems .

Anticancer Activity

Studies have demonstrated that N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest. For example, in vitro assays revealed that it effectively inhibited the proliferation of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| PC-3 | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In particular, it demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably low, indicating strong potential for development as an antimicrobial agent .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

The biological activity of N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : It may induce ROS production, leading to oxidative damage in cancer cells.

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell proliferation and survival pathways.

- Modulation of Signaling Pathways : It affects various signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell growth and survival.

Case Studies

A notable study evaluated the compound's effect on tumor growth in vivo using xenograft models. Mice treated with N-(1,3-benzodioxol-5-yl)-2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide showed a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.